Vidarabine phosphate
Vidarabine phosphate
Vidarabine Phosphate is a phosphate salt form of vidarabine, a nucleoside analog with activity against herpes simplex virus and varicella zoster virus. Vidarabine is converted to a monophosphate by viral thymidine kinase and is further modified to a triphosphate form by host enzymes. Vidarabine triphosphate directly inhibits DNA polymerase and also acts as a chain terminator in DNA replication.
An adenosine monophosphate analog in which ribose is replaced by an arabinose moiety. It is the monophosphate ester of VIDARABINE with antiviral and possibly antineoplastic properties.
An adenosine monophosphate analog in which ribose is replaced by an arabinose moiety. It is the monophosphate ester of VIDARABINE with antiviral and possibly antineoplastic properties.
Brand Name:
Vulcanchem
CAS No.:
29984-33-6
VCID:
VC0546754
InChI:
InChI=1S/C10H14N5O7P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20)/t4-,6-,7+,10-/m1/s1
SMILES:
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N
Molecular Formula:
C10H14N5O7P
Molecular Weight:
347.22 g/mol
Vidarabine phosphate
CAS No.: 29984-33-6
Inhibitors
VCID: VC0546754
Molecular Formula: C10H14N5O7P
Molecular Weight: 347.22 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description | Vidarabine Phosphate is a phosphate salt form of vidarabine, a nucleoside analog with activity against herpes simplex virus and varicella zoster virus. Vidarabine is converted to a monophosphate by viral thymidine kinase and is further modified to a triphosphate form by host enzymes. Vidarabine triphosphate directly inhibits DNA polymerase and also acts as a chain terminator in DNA replication. An adenosine monophosphate analog in which ribose is replaced by an arabinose moiety. It is the monophosphate ester of VIDARABINE with antiviral and possibly antineoplastic properties. |
---|---|
CAS No. | 29984-33-6 |
Product Name | Vidarabine phosphate |
Molecular Formula | C10H14N5O7P |
Molecular Weight | 347.22 g/mol |
IUPAC Name | [(2R,3S,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
Standard InChI | InChI=1S/C10H14N5O7P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20)/t4-,6-,7+,10-/m1/s1 |
Standard InChIKey | UDMBCSSLTHHNCD-UHTZMRCNSA-N |
Isomeric SMILES | C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N |
SMILES | C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N |
Canonical SMILES | C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N |
Appearance | Solid powder |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | 9-(5-O-Phosphono-beta-D-arabinofuranosyl)-9H-purin-6-amine Adenine Arabinoside Monophosphate Ara AMP Ara-AMP Arabinofuranosyladenine Monophosphate Monophosphate, Adenine Arabinoside Monophosphate, Arabinofuranosyladenine Monophosphate, Vidarabine Phosphate, Vidarabine Vidarabine Monophosphate Vidarabine Phosphate |
Reference | 1: Song S, Hao Y, Yang X, Patra P, Chen J. Using Gold Nanoparticles as Delivery Vehicles for Targeted Delivery of Chemotherapy Drug Fludarabine Phosphate to Treat Hematological Cancers. J Nanosci Nanotechnol. 2016 Mar;16(3):2582-6. PubMed PMID: 27455673. 2: Shibazaki T, Hirabayashi K, Saito S, Shigemura T, Nakazawa Y, Sakashita K, Takagi M, Shiohara M, Adachi K, Nanba E, Sakai N, Koike K. Clinical and laboratory outcomes after umbilical cord blood transplantation in a patient with mucolipidosis II alpha/beta. Am J Med Genet A. 2016 May;170A(5):1278-82. doi: 10.1002/ajmg.a.37563. Epub 2016 Jan 20. PubMed PMID: 26789537. 3: Lehouritis P, Stanton M, McCarthy FO, Jeavons M, Tangney M. Activation of multiple chemotherapeutic prodrugs by the natural enzymolome of tumour-localised probiotic bacteria. J Control Release. 2016 Jan 28;222:9-17. doi: 10.1016/j.jconrel.2015.11.030. Epub 2015 Dec 2. PubMed PMID: 26655063. 4: Tsybulskaya I, Kulak T, Kalinichenko E, Baranovsky A, Bogushevich S, Golubeva M, Kuzmitsky B. Phospholipid derivatives of cladribine and fludarabine: synthesis and biological properties. Bioorg Med Chem. 2015 Jul 1;23(13):3287-96. doi: 10.1016/j.bmc.2015.04.059. Epub 2015 Apr 25. PubMed PMID: 25960323. 5: McCune JS, Vicini P, Salinger DH, O'Donnell PV, Sandmaier BM, Anasetti C, Mager DE. Population pharmacokinetic/dynamic model of lymphosuppression after fludarabine administration. Cancer Chemother Pharmacol. 2015 Jan;75(1):67-75. doi: 10.1007/s00280-014-2618-2. Epub 2014 Nov 6. PubMed PMID: 25374408; PubMed Central PMCID: PMC4282607. 6: Pessetto ZY, Ma Y, Hirst JJ, von Mehren M, Weir SJ, Godwin AK. Drug repurposing identifies a synergistic combination therapy with imatinib mesylate for gastrointestinal stromal tumor. Mol Cancer Ther. 2014 Oct;13(10):2276-87. doi: 10.1158/1535-7163.MCT-14-0043. Epub 2014 Aug 13. PubMed PMID: 25122069; PubMed Central PMCID: PMC4185217. 7: Sharma A, Janocha AJ, Hill BT, Smith MR, Erzurum SC, Almasan A. Targeting mTORC1-mediated metabolic addiction overcomes fludarabine resistance in malignant B cells. Mol Cancer Res. 2014 Sep;12(9):1205-15. doi: 10.1158/1541-7786.MCR-14-0124. Epub 2014 Jul 24. PubMed PMID: 25061101; PubMed Central PMCID: PMC4163513. 8: Bemer MJ, Sorror M, Sandmaier BM, O'Donnell PV, McCune JS. A pilot pharmacologic biomarker study in HLA-haploidentical hematopoietic cell transplant recipients. Cancer Chemother Pharmacol. 2013 Sep;72(3):607-18. doi: 10.1007/s00280-013-2232-8. Epub 2013 Aug 2. PubMed PMID: 23907443; PubMed Central PMCID: PMC3786586. 9: Pessetto ZY, Weir SJ, Sethi G, Broward MA, Godwin AK. Drug repurposing for gastrointestinal stromal tumor. Mol Cancer Ther. 2013 Jul;12(7):1299-309. doi: 10.1158/1535-7163.MCT-12-0968. Epub 2013 May 8. PubMed PMID: 23657945; PubMed Central PMCID: PMC3707936. 10: Yang Y, Jorstad NL, Shiao C, Cherne MK, Khademi SB, Montine KS, Montine TJ, Keene CD. Perivascular, but not parenchymal, cerebral engraftment of donor cells after non-myeloablative bone marrow transplantation. Exp Mol Pathol. 2013 Aug;95(1):7-17. doi: 10.1016/j.yexmp.2013.03.010. Epub 2013 Apr 6. PubMed PMID: 23567123; PubMed Central PMCID: PMC3706527. 11: Sorscher EJ, Hong JS, Allan PW, Waud WR, Parker WB. In vivo antitumor activity of intratumoral fludarabine phosphate in refractory tumors expressing E. coli purine nucleoside phosphorylase. Cancer Chemother Pharmacol. 2012 Aug;70(2):321-9. doi: 10.1007/s00280-012-1908-9. Epub 2012 Jul 4. PubMed PMID: 22760227; PubMed Central PMCID: PMC3423194. 12: Xie X, Guo J, Kong Y, Xie GX, Li L, Lv N, Xiao X, Tang J, Wang X, Liu P, Yang M, Xie Z, Wei W, Spencer DM, Xie X. Targeted expression of Escherichia coli purine nucleoside phosphorylase and Fludara® for prostate cancer therapy. J Gene Med. 2011 Dec;13(12):680-91. doi: 10.1002/jgm.1620. Erratum in: J Gene Med. 2012 Mar;14(3):217. Spencer, David M [added]. PubMed PMID: 22009763. 13: McCune JS, Woodahl EL, Furlong T, Storer B, Wang J, Heimfeld S, Deeg HJ, O'Donnell PV. A pilot pharmacologic biomarker study of busulfan and fludarabine in hematopoietic cell transplant recipients. Cancer Chemother Pharmacol. 2012 Jan;69(1):263-72. doi: 10.1007/s00280-011-1736-3. Epub 2011 Sep 11. PubMed PMID: 21909959; PubMed Central PMCID: PMC3280823. 14: Marti GE, Stetler-Stevenson M, Grant ND, White T, Figg WD, Tohnya T, Jaffe ES, Dunleavy K, Janik JE, Steinberg SM, Wilson WH. Phase I trial of 7-hydroxystaurosporine and fludararbine phosphate: in vivo evidence of 7-hydroxystaurosporine induced apoptosis in chronic lymphocytic leukemia. Leuk Lymphoma. 2011 Dec;52(12):2284-92. doi: 10.3109/10428194.2011.589547. Epub 2011 Jul 12. PubMed PMID: 21745173. 15: Parker WB, Allan PW, Waud WR, Hong JS, Sorscher EJ. Effect of expression of adenine phosphoribosyltransferase on the in vivo anti-tumor activity of prodrugs activated by E. coli purine nucleoside phosphorylase. Cancer Gene Ther. 2011 Jun;18(6):390-8. doi: 10.1038/cgt.2011.4. Epub 2011 Mar 11. PubMed PMID: 21394111; PubMed Central PMCID: PMC3096718. 16: Shea T, Johnson J, Westervelt P, Farag S, McCarty J, Bashey A, Isola L, Baxter-Lowe LA, Kelly M, Owzar K, Linker C; Cancer and Leukemia Group B. Reduced-intensity allogeneic transplantation provides high event-free and overall survival in patients with advanced indolent B cell malignancies: CALGB 109901. Biol Blood Marrow Transplant. 2011 Sep;17(9):1395-403. doi: 10.1016/j.bbmt.2011.01.016. Epub 2011 Feb 3. PubMed PMID: 21296675; PubMed Central PMCID: PMC3134602. 17: Ungerechts G, Frenzke ME, Yaiw KC, Miest T, Johnston PB, Cattaneo R. Mantle cell lymphoma salvage regimen: synergy between a reprogrammed oncolytic virus and two chemotherapeutics. Gene Ther. 2010 Dec;17(12):1506-16. doi: 10.1038/gt.2010.103. Epub 2010 Aug 5. PubMed PMID: 20686506; PubMed Central PMCID: PMC2976793. 18: Pierigè F, De Marco C, Orlotti N, Dominici S, Biagiotti S, Serafini S, Zaffaroni N, Magnani M, Rossi L. Cytotoxic activity of 2-Fluoro-ara-AMP and 2-Fluoro-ara-AMP-loaded erythrocytes against human breast carcinoma cell lines. Int J Oncol. 2010 Jul;37(1):133-42. PubMed PMID: 20514405. 19: Tai CK, Wang W, Lai YH, Logg CR, Parker WB, Li YF, Hong JS, Sorscher EJ, Chen TC, Kasahara N. Enhanced efficiency of prodrug activation therapy by tumor-selective replicating retrovirus vectors armed with the Escherichia coli purine nucleoside phosphorylase gene. Cancer Gene Ther. 2010 Sep;17(9):614-23. doi: 10.1038/cgt.2010.17. Epub 2010 May 14. PubMed PMID: 20467451; PubMed Central PMCID: PMC2938767. 20: Fiume L, Di Stefano G. Lactosaminated human albumin, a hepatotropic carrier of drugs. Eur J Pharm Sci. 2010 Jul 11;40(4):253-62. doi: 10.1016/j.ejps.2010.04.004. Epub 2010 Apr 18. Review. PubMed PMID: 20403430. |
PubChem Compound | 34768 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume